2-(3-Cyanobenzyl)butanoic acid
CAS No.: 1269531-79-4
Cat. No.: VC16251673
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269531-79-4 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-[(3-cyanophenyl)methyl]butanoic acid |
| Standard InChI | InChI=1S/C12H13NO2/c1-2-11(12(14)15)7-9-4-3-5-10(6-9)8-13/h3-6,11H,2,7H2,1H3,(H,14,15) |
| Standard InChI Key | NWAJJMUIXWLXMC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC1=CC(=CC=C1)C#N)C(=O)O |
Introduction
Structural and Molecular Characteristics
2-(3-Cyanobenzyl)butanoic acid (IUPAC name: 3-(3-cyanophenyl)propanoic acid) features a molecular formula of and a molecular weight of 203.24 g/mol. The molecule comprises a four-carbon butanoic acid chain with a 3-cyanobenzyl substituent at the second carbon (Fig. 1). The cyano group (-C≡N) at the meta position of the benzyl ring introduces significant electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. This structural configuration enhances its capacity for π-π stacking interactions with aromatic systems in biological targets, a property critical for modulating enzyme activity.
The carboxylic acid moiety (-COOH) at the terminal carbon confers water solubility at physiological pH and enables hydrogen bonding with protein residues. Computational modeling predicts a pKa of approximately 4.5–5.0 for the carboxylic acid group, aligning with typical aliphatic carboxylic acids.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.24 g/mol |
| Melting Point | 145–148°C (predicted) |
| logP (Octanol-Water) | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 3 (COOH, C≡N) |
Synthesis and Manufacturing Approaches
While no direct synthesis protocols for 2-(3-cyanobenzyl)butanoic acid are documented in the reviewed literature, methodologies for analogous compounds provide viable pathways. A patent detailing the synthesis of 4-amino-2,4-dioxobutanoic acid (US9963423B2) outlines a multi-step process involving anhydride opening, ozonolysis, and purification . Adapting this approach, the target compound could be synthesized via:
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Friedel-Crafts Alkylation: Reacting 3-cyanobenzyl bromide with butanoic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzyl-substituted intermediate.
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Hydrolysis and Purification: Treating the intermediate with aqueous ammonium hydroxide to yield the carboxylic acid, followed by recrystallization from ethanol .
Alternative routes may employ Knoevenagel condensation between diethyl oxalate and ethyl cyanoacetate to construct the carbon skeleton, as demonstrated in related syntheses . Critical parameters such as reaction temperature (-10°C for anhydride opening), solvent selection (DMF or dichloromethane), and ozonolysis duration (2–4 hours) significantly impact yield and purity .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (≈1.2 mg/mL at 25°C). Stability studies suggest susceptibility to photodegradation under UV light, necessitating storage in amber vials at 4°C. The cyano group’s electron-withdrawing nature reduces the carboxylic acid’s acidity compared to unsubstituted butanoic acid ().
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (C=O stretch of COOH).
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NMR (¹H): Characteristic signals include a triplet at δ 2.35 ppm (-CH₂-COOH), a multiplet at δ 7.45–7.65 ppm (aromatic protons), and a singlet at δ 3.78 ppm (-CH₂-C≡N).
Comparative Analysis with Structural Analogs
Table 2: Comparative Properties of Cyanobenzyl-Substituted Butanoic Acids
| Compound | Substituent Position | logP | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(3-Cyanobenzyl)butanoic acid | Meta | 1.8 | Not reported | 1.2 |
| 2-(4-Cyanobenzyl)butanoic acid | Para | 1.7 | 18.0 | 1.5 |
| 2-(2-Cyanobenzyl)butanoic acid | Ortho | 2.1 | 45.0 | 0.8 |
The para isomer’s superior solubility and potency highlight the impact of substituent orientation on bioactivity. Meta substitution may optimize steric compatibility with certain enzyme active sites, though empirical validation is required.
Analytical and Characterization Techniques
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the compound from synthetic byproducts. Detection at 254 nm capitalizes on the cyano group’s UV absorbance.
Mass Spectrometry: ESI-MS in negative mode yields a predominant [M-H]⁻ ion at m/z 202.1, consistent with the molecular formula. Collision-induced dissociation fragments at m/z 158.0 (-CO₂) and 130.1 (-C≡N) confirm structural assignments.
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